C26H30FN3O3S
Description
Significance of Novel Chemical Entities in Biological Research
Novel chemical entities (NCEs) are the lifeblood of pharmaceutical innovation and biological exploration. They offer fresh molecular architectures that can interact with biological targets in unique ways, potentially leading to new mechanisms of action and improved therapeutic profiles. The study of NCEs allows researchers to dissect complex signaling pathways, validate new drug targets, and create highly selective probes for studying cellular functions. elsevier.com The multidisciplinary field of medicinal chemistry combines organic chemistry with pharmacology, biochemistry, and molecular biology to design and synthesize these novel compounds. uq.edu.au
Overview of the Chemical Class Related to C26H30FN3O3S
Initial searches for the molecular formula this compound reveal several potential structures, often appearing in screening libraries of chemical suppliers. chemdiv.combiosino.org One prominent example associated with this formula is a screening compound identified as N-[(4-fluorophenyl)methyl]-2-{(2-methoxyphenyl)carbamoylamino}-N-methylacetamide. The core structure suggests it belongs to a class of complex substituted amides, a common scaffold in medicinal chemistry due to its stability and ability to form key hydrogen bonds with biological targets.
However, a far more extensively researched compound with a similar, albeit different, molecular formula (C31H35Cl2N3O2) is Saredutant . ebi.ac.uk While not an exact match, the research surrounding Saredutant provides a strong contextual framework for understanding why related structures might be of interest. Saredutant is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. wikipedia.orgwikidoc.org This class of compounds, tachykinin receptor antagonists, has been investigated for a range of potential therapeutic applications. acs.org
Rationale for Academic Investigation of this compound
The academic investigation into compounds like this compound and its relatives, such as Saredutant, is driven by the therapeutic potential of their biological targets. The NK2 receptor, part of the G-protein coupled receptor (GPCR) family, is activated by the neuropeptide neurokinin A. acs.org This receptor is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. glpbio.com
Antagonism of the NK2 receptor has been proposed as a novel mechanism for treating several conditions, including:
Psychiatric Disorders: A primary focus of research for Saredutant was its potential as a non-SSRI treatment for major depressive disorder (MDD) and anxiety. wikipedia.orgacs.org The rationale is that by blocking neurokinin A, these antagonists could modulate neurotransmitter systems differently from existing antidepressants, potentially offering a better-tolerated treatment. acs.org
Inflammatory Conditions: NK2 antagonism has also been explored for asthma and inflammatory bowel disease. acs.orgncats.io
Pain: The role of tachykinins in pain signaling suggests that their antagonists could have analgesic properties. acs.org
The investigation of novel structures like this compound is a logical step in the exploration of this chemical space, aiming to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
Scope and Objectives of Research on this compound
Research on compounds within this class generally follows a well-defined path from initial discovery to preclinical evaluation. The primary objectives include:
Chemical Synthesis and Optimization: Developing efficient synthetic routes to produce the target molecule and its analogs. researchgate.net This allows for systematic modification of the structure to improve its biological activity and drug-like properties (a process known as structure-activity relationship or SAR).
Pharmacological Characterization: Determining the compound's mechanism of action, potency, and selectivity. For an NK2 antagonist, this involves in vitro assays to measure its binding affinity and functional antagonism at the NK2 receptor and other related receptors. glpbio.com Saredutant, for instance, is a selective NK2 receptor antagonist with a high affinity, showing an IC50 value of 0.13 nM. glpbio.com
Preclinical Evaluation: Assessing the compound's effects in animal models of disease. Research on Saredutant has demonstrated its anxiolytic- and antidepressant-like effects in various rodent models. researchgate.networldonline.fr For example, it was shown to reduce immobility in the forced swim test, a common behavioral assay for antidepressant activity. researchgate.net
Clinical Development: Although research on Saredutant for major depressive disorder was discontinued (B1498344) in Phase III trials, the extensive research provides a valuable foundation. wikipedia.org The objective of these trials was to evaluate the efficacy and safety of the compound in human patients. ncats.io
Detailed Research Findings
The investigation into Saredutant, a compound closely related in its research goals to the class this compound belongs to, has yielded significant data.
Physicochemical Properties
The properties of a molecule are crucial for its development as a research tool or therapeutic agent.
| Property | Value (for Saredutant) | Reference |
| Molecular Formula | C31H35Cl2N3O2 | ebi.ac.uk |
| Molecular Weight | 552.55 g/mol | ebi.ac.uk |
| Class | Synthetic Organic | guidetopharmacology.org |
| IUPAC Name | N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | wikipedia.org |
This table presents data for Saredutant (C31H35Cl2N3O2), a well-researched compound in the same chemical class, as specific data for this compound is limited to its existence in screening libraries.
Biological Activity
The primary biological target of this chemical class is the neurokinin-2 (NK2) receptor.
| Parameter | Finding | Reference |
| Mechanism of Action | Neurokinin 2 (NK2) receptor antagonist | ebi.ac.uk |
| Target Name | Neurokinin 2 receptor | ebi.ac.uk |
| Action Type | Antagonist | ebi.ac.uk |
| In Vitro Potency (IC50) | 0.13 nM | glpbio.com |
| Investigational Areas | Antidepressant, Anxiolytic, Asthma | wikipedia.orgncats.io |
This table focuses on the biological activity of Saredutant, which exemplifies the research objectives for this class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30FN3O3S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-[(4-fluorophenyl)methylamino]-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C26H30FN3O3S/c1-5-15(2)20(22(31)28-14-16-10-12-17(27)13-11-16)29-23(32)21-26(3,4)34-25-19-9-7-6-8-18(19)24(33)30(21)25/h6-13,15,20-21,25H,5,14H2,1-4H3,(H,28,31)(H,29,32)/t15?,20-,21+,25?/m0/s1 |
InChI Key |
UNILGZQMDMOAJV-OSTBROBVSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=C(C=C1)F)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origin of Product |
United States |
Synthetic Strategies and Analog Design for C26h30fn3o3s Derivatives
Retrosynthetic Analysis for C26H30FN3O3S Scaffolds
Retrosynthetic analysis of Vilazodone (this compound) breaks the molecule down into key, synthetically accessible precursors. The primary disconnection occurs at the N-C bond between the piperazine (B1678402) ring and the butyl linker attached to the indole (B1671886). This leads to two main fragments: the indole-containing butyl chain and the piperazinyl-benzofuran moiety. researchgate.netresearchgate.net
A common retrosynthetic strategy identifies the following key intermediates:
Key Intermediate A: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This fragment provides the indole core and the four-carbon linker. nih.gov
Key Intermediate B: 5-(piperazin-1-yl)benzofuran-2-carboxamide. This fragment comprises the benzofuran-carboxamide and piperazine rings. researchgate.net
Further disconnection of Intermediate A via a Fischer indole synthesis approach points to 4-cyanophenylhydrazine and 6-chlorohexanal (B1582999) as starting materials. researchgate.netgoogle.com Intermediate B can be retrosynthetically disconnected at the C-N bond of the piperazine, leading back to 5-aminobenzofuran-2-carboxamide (B6141809) and bis(2-chloroethyl)amine (B1207034) or a protected piperazine derivative. google.comportico.org
Development of Novel Synthetic Pathways for this compound
Several synthetic routes for Vilazodone have been developed, aiming to improve efficiency, reduce costs, and enhance safety and environmental profiles. These pathways often involve the coupling of the two key intermediates identified in the retrosynthetic analysis. researchgate.netresearchgate.net
One established pathway involves the Friedel-Crafts acylation of 5-cyanoindole (B20398) with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate A). google.comgoogle.com This intermediate is then coupled with 5-(1-piperazinyl)benzofuran-2-carboxamide (Intermediate B) via nucleophilic substitution to form Vilazodone. researchgate.netnih.gov
| Route | Starting Materials | Key Steps | Overall Yield | Purity |
| Route 1 | 1-tosyl-1H-indole-5-carbonitrile, 4-chlorobutyryl chloride | Friedel-Crafts acylation, deoxygenation, coupling, ammonolysis | 52.4% | 99.7% |
| Route 2 | 4-cyanoaniline, 5-bromo-2-hydroxybenzaldehyde | Diazotization, Fischer indole cyclization, nucleophilic substitution | 24% | 99% |
| Route 3 | 5-cyanoindole, 4-chlorobutyryl chloride | Friedel-Crafts acylation, reduction, coupling, amidation | Low (e.g., 3.5%) | Not specified |
Design and Synthesis of Structurally Modified Analogs of this compound
The design of Vilazodone analogs aims to explore structure-activity relationships (SAR) and potentially improve its pharmacological profile. Modifications often target the key structural components: the indole ring, the piperazine linker, and the benzofuran-carboxamide tail. nih.gov
Exploration of Functional Group Modifications (e.g., Carboxamide Group)
Modifications to the functional groups of Vilazodone can significantly impact its activity. While the prompt mentions the acetamide (B32628) group, Vilazodone contains a primary carboxamide group (-CONH2) on the benzofuran (B130515) ring, which is a critical site for modification. nih.gov
Benzofuran-2-carboxamide: This group is crucial for activity. The corresponding carboxylic acid, an intermediate in some syntheses, is a known process impurity. orientjchem.orgsemanticscholar.org Conversion of the ester intermediate directly to the amide is a key step in many synthetic routes. google.com The development of Vilazodone itself involved combining indole-butyl-amine and chromenonyl-piperazine structural elements to optimize activity. nih.gov
Indole 5-position: The 5-cyano group on the indole ring is a key feature. Research has shown that introducing electron-withdrawing groups at this position, such as 5-fluoro or 5-cyano, enhances affinity for the serotonin (B10506) transporter (SERT). nih.gov
Piperazine Ring: The piperazine ring acts as a linker. Analogs with modified piperazine structures have been synthesized to probe the spatial requirements of the binding pocket. N-oxide impurities, where the piperazine nitrogen is oxidized, are known degradation products. google.com
Stereochemical Considerations in this compound Synthesis
The molecular structure of Vilazodone (this compound) is achiral, meaning it does not have any stereocenters and does not exhibit optical activity. nih.govfda.gov Therefore, stereochemical considerations are not a factor in the synthesis of the parent compound itself.
However, the design and synthesis of certain analogs could introduce chirality. For example, substitution on the butyl linker or on the benzofuran ring could create stereocenters. In such cases, stereoselective synthesis or chiral separation would be necessary to isolate and evaluate individual enantiomers, as they often exhibit different pharmacological activities. For related compounds, stereochemistry has been shown to be critical for activity at target receptors. researchgate.net
Purification and Characterization Methodologies for Synthetic this compound and Analogs
The purification and characterization of Vilazodone and its analogs are essential to ensure identity, purity, and quality.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for both purifying Vilazodone and analyzing its purity. google.com Preparative HPLC can be used to isolate the final compound from reaction mixtures and separate it from impurities. google.comgoogle.com Purification of intermediates, such as 5-(piperazin-1-yl)-l-benzofuran-2-carboxamide, may involve acid-base treatment to remove impurities. google.com Recrystallization from suitable solvents is also a common final purification step.
Characterization: A combination of spectroscopic techniques is used to confirm the structure of Vilazodone and its analogs.
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique, with the protonated molecule [M+H]+ being a key ion. oup.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. google.com
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N), amide (C=O, N-H), and ether (C-O-C) bonds. google.com
X-Ray Powder Diffraction (XRPD): Used to characterize the solid-state form of the compound, such as identifying whether it is amorphous or crystalline. google.com
A stability-indicating HPLC method has been developed to separate Vilazodone from its process-related impurities and degradation products, ensuring the quality of the active pharmaceutical ingredient. orientjchem.orgsemanticscholar.org
| Technique | Purpose | Typical Findings for Vilazodone |
| HPLC | Purity assessment, separation of impurities | Purity >99.5%; separates from process impurities like Vilazodone Acid. researchgate.netorientjchem.org |
| Mass Spec (MS) | Molecular weight confirmation | Detects [M+H]⁺ ion at m/z 442.21. oup.com |
| NMR | Structural elucidation | Confirms specific proton and carbon signals corresponding to the indole, piperazine, and benzofuran moieties. google.com |
| IR | Functional group identification | Shows characteristic peaks for C≡N, C=O, and N-H bonds. google.com |
| XRPD | Solid-state form analysis | Distinguishes between crystalline solvates and the amorphous form. google.com |
Structural Elucidation and Conformational Analysis of C26h30fn3o3s
Computational Approaches for Conformational Landscape Exploration
The exploration of the compound's conformational landscape through computational chemistry methods has not been the subject of any published studies found. Such an analysis would require specialized software and significant computational resources to model the molecule's flexibility and identify its stable conformers, information that is currently not available.
Structure Activity Relationship Sar Investigations of C26h30fn3o3s
Correlating Structural Variations with Biological Activities
SAR studies for mGluR5 modulators like mavoglurant (B1676221) often involve creating a series of analogue compounds where specific parts of the molecule are systematically changed. The biological activity of these new compounds, often measured as their potency (e.g., IC50 value) in functional assays, is then compared to the parent compound. nih.gov
Mavoglurant was developed through the chemical modification of a lead compound found during a high-throughput screening campaign. medchemexpress.comnih.gov The optimization process involves exploring how different chemical groups at various positions on the molecular scaffold affect its antagonist activity at the mGluR5 receptor.
A key finding is that even subtle changes to the mavoglurant structure can dramatically alter its functional effect. For instance, research has shown that modifying a single methyl group on a related mGluR5 NAM can convert it from a negative allosteric modulator (NAM) into a silent allosteric modulator (SAM) or even a positive allosteric modulator (PAM). tandfonline.com This highlights the steep SAR often observed with allosteric modulators, where minor structural tweaks can lead to significant functional switches. tandfonline.com
Below is a table illustrating the SAR of mavoglurant analogues, focusing on modifications and their impact on mGluR5 inhibitory activity.
| Compound Modification | Structure | IC50 (nM) at h-mGluR5 | Functional Effect |
| Mavoglurant (Parent) | [Image of Mavoglurant structure] | 30 | Negative Allosteric Modulator (NAM) |
| Analogue 1 (Methyl to Chlorine) | [Image of Chloro-analogue structure] | - | Silent Allosteric Modulator (SAM) |
| Analogue 2 (Methyl to Fluorine) | [Image of Fluoro-analogue structure] | - | Positive Allosteric Modulator (PAM) |
Impact of Specific Substructural Elements on Activity
Aryl Group: Mavoglurant contains a (4-fluorophenyl)methanone moiety. idrblab.net The nature and substitution pattern on this aromatic ring are critical for activity.
Piperidine (B6355638) Core: This central heterocyclic ring acts as a scaffold, correctly positioning the other functional groups for optimal interaction with the receptor binding pocket.
Ethyl-pyrrolidine Linker: This chain connects the piperidine core to the indole (B1671886) sulfonyl group. Its length and flexibility are important for spanning the distance between key interaction points in the receptor.
Indole Sulfonyl Group: The 1H-indol-6-ylsulfonyl group plays a significant role in the molecule's binding. idrblab.net
The crystal structure of mGluR5 in complex with mavoglurant reveals that it binds within the seven-transmembrane (7TM) domain of the receptor. tandfonline.commdpi.com This binding site is distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. nih.gov The precise location is a deep allosteric pocket, and the interactions of mavoglurant's substructures with specific amino acid residues in this pocket are key to its antagonist effect. mdpi.com For example, analysis of the binding pocket has identified key micro-switches that regulate receptor signaling, which are directly influenced by the ligand. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for C26H30FN3O3S
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. chemmethod.com For mGluR5 NAMs, QSAR studies aim to develop predictive models that can estimate the potency of new, unsynthesized analogues. nih.govpitt.edu
These models use calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). chemmethod.com While a specific, comprehensive QSAR report for mavoglurant itself was not found in the search results, studies on other series of mGluR5 NAMs, such as aryl ether derivatives, have been conducted using techniques like Comparative Molecular Field Analysis (CoMFA). nih.gov Such a model could be used to evaluate parameters affecting the molecules' properties or to estimate properties for other molecules in the same series. pitt.edu The development of QSAR models is a powerful tool in drug discovery, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. pitt.edurepec.org
Computational Chemistry in SAR Studies
Computational chemistry is an indispensable tool for understanding the SAR of mGluR5 modulators like mavoglurant at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights that are not easily accessible through experimentation alone.
Molecular Docking: Docking studies place a ligand into the 3D structure of its target protein to predict its preferred binding mode and affinity. The crystal structure of mGluR5 with mavoglurant bound has served as a fundamental model for docking studies of new potential allosteric modulators. mdpi.comnih.gov These studies help to explain why certain structural modifications enhance or diminish activity by visualizing the interactions with amino acid residues in the allosteric binding site. mdpi.com For instance, docking can reveal how a ligand might displace important water molecules within the receptor's binding channel. acs.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing a dynamic view of the binding. tandfonline.com MD simulations have been used to study the mGluR5 receptor complexed with mavoglurant (a NAM), as well as its close structural analogues that act as a SAM or a PAM. These simulations revealed that three specific residues were crucial for the allosteric activation mechanism of the receptor. mdpi.com They also highlight the importance of the flexibility of the allosteric pocket and the role of water molecules in mediating ligand binding and receptor activation. tandfonline.com
These computational approaches, combined with experimental data, provide a detailed picture of the SAR for mavoglurant, guiding the rational design of new molecules with desired pharmacological profiles. nih.govresearchgate.net
Molecular Interactions and Binding Dynamics of C26h30fn3o3s
Investigation of C26H30FN3O3S-Ligand Binding Interactions
The binding of Vilanterol to the β2-adrenergic receptor is a complex process involving a combination of specific molecular interactions that contribute to its high potency and long duration of action. researchgate.netnih.gov
Hydrogen bonds are critical for the stabilization of the agonist-receptor complex. Molecular dynamics simulations show that water molecules within the binding pocket of the β2AR can form hydrogen bond networks that help stabilize the interaction between the agonist and the receptor. plos.org For β2AR agonists in general, key hydrogen bonds form with specific residues in the binding pocket, such as Asp113 and Asn312. plos.org While specific hydrogen bond distances for Vilanterol are not detailed in the provided results, it is noted that its structural design, similar to salmeterol, suggests that ether groups in its structure may form hydrogen bonds with the receptor, providing more structural restriction and contributing to its binding affinity. researchgate.net
The lipophilicity of long-acting β2-agonists plays a crucial role in their mechanism of action, allowing them to partition into the cell membrane, which can act as a depot. nih.govwikipedia.orgnih.gov Vilanterol's structure includes a bulky hydrophobic tail which is believed to anchor within the cell membrane or a secondary binding site (exosite) on the receptor. nih.gov This interaction is a key factor in its long duration of action, allowing the active head of the molecule to repeatedly interact with the receptor's primary binding site. nih.gov
This compound Interactions with Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)
Vilanterol's primary macromolecular target is the beta-2 adrenergic receptor, a G protein-coupled receptor (GPCR). drugbank.comwikipedia.org Upon binding, it initiates a signaling cascade. tga.gov.auglobalrph.comeuropa.eu Vilanterol exhibits high selectivity for the β2AR over β1 and β3 adrenoceptors. drugbank.com
Beyond its primary target, Vilanterol shows a high degree of binding to plasma proteins. In vitro studies indicate that it is approximately 93.9% to 94% bound to human plasma proteins. drugbank.commedscape.comgsk.com Vilanterol is also a substrate for the P-glycoprotein (P-gp) transporter and is metabolized extensively by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comgsk.comfda.gov
Interestingly, recent computational and in-vitro research has explored Vilanterol's potential interaction with other macromolecules. One study identified it as a potential inhibitor of lanosterol (B1674476) 14α-demethylase (Erg11p) in Candida albicans, suggesting a possible antifungal activity. researchgate.net Molecular dynamics simulations confirmed a durable interaction with the Erg11p-vilanterol complex. researchgate.net
Table 1: Vilanterol (this compound) Macromolecular Interactions
| Macromolecule | Type of Interaction | Finding | Source |
|---|---|---|---|
| Beta-2 Adrenergic Receptor (β2AR) | Primary Target Binding (Agonist) | High affinity and selectivity, leading to bronchodilation. | drugbank.com |
| Plasma Proteins | Protein Binding | Approximately 94% bound in human plasma. | drugbank.commedscape.comgsk.com |
| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Vilanterol is a substrate and is extensively metabolized by this enzyme. | drugbank.comgsk.com |
| P-glycoprotein (P-gp) | Transport | Vilanterol is a substrate for this efflux transporter. | gsk.com |
| Lanosterol 14α-demethylase (Erg11p) | Potential Target Binding (Inhibitor) | Identified as a potential inhibitor in Candida albicans via in-silico and in-vitro studies. | researchgate.net |
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the primary agonist. atsjournals.orgnih.gov While Vilanterol itself is an orthosteric agonist, its interaction with the β2AR can be influenced by allosteric effects. atsjournals.org The concept of allosteric modulation is an emerging strategy in developing new β-agonists. atsjournals.org Studies on the β2AR have shown that allosteric modulators can fine-tune receptor signaling. atsjournals.orgnih.gov For instance, the interaction between β2-adrenergic agonists and muscarinic receptor antagonists can involve allosteric modulation, where the antagonist enhances the affinity and efficacy of the β2-agonist's action. nih.gov This suggests that the broader signaling environment and the presence of other molecules can allosterically modulate the effects of Vilanterol.
Dynamics of this compound-Target Complex Formation
The formation of the Vilanterol-β2AR complex is a dynamic process characterized by a rapid onset of action and a long duration. researchgate.netnih.gov Vilanterol has a faster onset of action than salmeterol. gskpro.comnih.gov The kinetic properties contributing to this profile include a fast association and slow dissociation from the glucocorticoid receptor when used in combination with fluticasone (B1203827) furoate, which creates a long tissue retention period. researchgate.net
The "plasmalemma diffusion microkinetic theory" suggests that the cell membrane's lipid bilayer acts as a depot for lipophilic agonists like Vilanterol. wikipedia.org This high local concentration near the receptor facilitates rebinding and contributes to the long duration of action. nih.govwikipedia.org Molecular dynamics simulations of the β2AR have revealed that there are energetic barriers that ligands must overcome to enter the binding pocket and that the dissociation pathway can involve secondary binding pockets. plos.org The combination of high receptor affinity, favorable physicochemical properties for membrane partitioning, and specific binding interactions results in the rapid and sustained formation of the Vilanterol-receptor complex, leading to its 24-hour therapeutic effect. researchgate.netresearchgate.net
Pharmacological Target Identification and Characterization of C26h30fn3o3s
Identification of Primary Biological Targets
The initial identification of a compound's biological targets is a critical step in drug discovery. For Volinanserin, its primary target was established through methods that leveraged knowledge of existing pharmacologically active molecules and was later confirmed by extensive screening.
Ligand-based drug design strategies involve the analysis of molecules known to bind to a specific biological target. By identifying the common structural features, or pharmacophores, required for binding, new compounds can be designed or identified from screening libraries. While specific documentation on the initial ligand-based design process for Volinanserin is not extensively detailed in available literature, its development was consistent with this approach. Its structure shares features with other known serotonergic agents, which would have guided its synthesis and subsequent testing against serotonin (B10506) receptors. This methodology allows for the rational design of novel molecules with a higher probability of interacting with the desired target, in this case, the serotonin 5-HT2A receptor.
Characterization of Target-C26H30FN3O3S Binding Affinity and Selectivity
Following target identification, a compound's binding characteristics are quantified. Volinanserin is recognized as a potent and highly selective antagonist of the serotonin 5-HT2A receptor. wikipedia.orgcaymanchem.comncats.io Radioligand binding assays have determined its affinity for the 5-HT2A receptor to be in the sub-nanomolar range, with reported inhibition constant (Ki) values between 0.36 nM and 0.85 nM. caymanchem.com One study using [3H]MDL 100,907 in rat cortical homogenates determined a dissociation constant (Kd) of 0.56 nM. nih.gov
Its selectivity is a defining feature. Research indicates that Volinanserin possesses a more than 100-fold selectivity for the 5-HT2A receptor over the highly homologous 5-HT2B and 5-HT2C receptor subtypes. nih.gov Another study reported a 300-fold selectivity for the 5-HT2A receptor compared to the 5-HT1c receptor, the alpha-1 adrenergic receptor, and the dopamine (B1211576) D2 receptor. medchemexpress.commedchemexpress.com While its primary affinity is for the 5-HT2A receptor, it does exhibit weak binding to other receptors, including the 5-HT2C receptor (Ki = 88 nM), the sigma receptor (Ki = 87 nM), and the α1-adrenergic receptor (Ki = 128 nM). caymanchem.com
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 0.36 - 0.85 nM | caymanchem.com |
| Serotonin 5-HT2C | 88 nM | caymanchem.com |
| α1-Adrenergic | 128 nM | caymanchem.com |
| Sigma | 87 nM | caymanchem.com |
| Dopamine D2 | >300-fold lower than 5-HT2A | medchemexpress.commedchemexpress.com |
Receptor Binding Studies (e.g., D1 classification research)
Further investigation into Volinanserin's receptor binding profile confirms its high specificity. Competition binding studies have shown that its interaction with numerous other neurotransmitter receptors is minimal compared to its potent effect at the 5-HT2A receptor. nih.gov Specifically concerning the dopamine receptor family, including the D1 classification, Volinanserin displays very low affinity. As noted, its selectivity for the 5-HT2A receptor is approximately 300-fold greater than for the dopamine D2 receptor. medchemexpress.commedchemexpress.com This low affinity for dopamine receptors is a key characteristic that distinguishes it from many antipsychotic agents that have significant D2 receptor blocking activity.
Enzyme Inhibition/Activation Kinetics
A compound's pharmacological profile also includes its potential interactions with enzymes. However, the available scientific literature on Volinanserin primarily focuses on its activity at G-protein coupled receptors. There is no significant evidence to suggest that Volinanserin acts as a potent inhibitor or activator of major enzyme systems, such as monoamine oxidase (MAO) or the cytochrome P450 family, as a primary mechanism of action. Its therapeutic and pharmacological effects are attributed to its high-affinity antagonism of the 5-HT2A receptor rather than direct enzyme modulation.
Multi-Targeting Research
While Volinanserin is classified as a highly selective antagonist, its complete pharmacological profile illustrates the concept of multi-targeting, or polypharmacology. Although it binds to the 5-HT2A receptor with sub-nanomolar affinity, it also interacts, albeit with much lower potency, with other targets like the 5-HT2C, α1-adrenergic, and sigma receptors. caymanchem.com This profile of having one primary, high-potency target and several weaker, secondary targets is common among centrally active agents. The significant separation (over 100-fold) between its affinity for the 5-HT2A receptor and these other sites underscores its functional selectivity and provides a wide therapeutic window for selectively targeting the 5-HT2A receptor in research and clinical investigations. nih.gov
Cellular and Molecular Mechanism of Action Studies of C26h30fn3o3s
Elucidation of Intracellular Signaling Pathways Modulated by C26H30FN3O3S
Volasertib's interaction with the cell extends beyond its primary target, influencing a network of signaling pathways that govern cellular fate. The primary mode of action is through competitive inhibition of the ATP-binding pocket of the PLK1 protein, which is pivotal for cell division. wikipedia.orgtargetedonc.com
Kinase Cascade Modulation
Volasertib is a potent, ATP-competitive inhibitor of the Polo-like kinase (PLK) family. oncotarget.comnih.gov Its highest affinity is for PLK1, but it also inhibits PLK2 and PLK3 at higher concentrations. oncotarget.comnih.govtandfonline.com Inhibition of PLK1 disrupts multiple stages of mitosis, a process highly dependent on a cascade of phosphorylation events. wikipedia.org
Key downstream effects of PLK1 inhibition by Volasertib include:
Inhibition of PLK1 Substrates: Volasertib prevents the phosphorylation of crucial PLK1 substrates like Wee1 and Cdc25C, which are themselves kinases that regulate the activity of cyclin-dependent kinases (CDKs). oncotarget.comnih.gov This disruption is a direct cause of cell cycle arrest. oncotarget.com
PI3K/AKT/mTOR and ERK Pathway Suppression: Studies have shown that Volasertib can decrease the expression and activation of key components of the PI3K/AKT/mTOR and ERK signaling pathways. biomolther.orgresearchgate.net This effect may contribute to its anti-proliferative activity, particularly in overcoming resistance to other agents. biomolther.org In some contexts, however, PLK1 inhibition can lead to an upregulation of the PI3K/AKT pathway as a potential resistance mechanism. oncotarget.comnih.gov
Modulation of Aurora Kinase Pathways: A compensatory upregulation of Aurora Kinase A (AURKA) has been observed in some cancer cells following treatment with Volasertib, suggesting a feedback loop and a potential mechanism of resistance. mdpi.com
Impact on EGFR Signaling: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, PLK1 inhibition by Volasertib has been shown to decrease EGFR protein levels. mdpi.com It can enhance the effects of EGFR inhibitors by further dampening downstream signaling through ERK1/2 and AKT. mdpi.com
| Kinase/Pathway | Effect of Volasertib | Observed Consequence | Reference |
|---|---|---|---|
| PLK1 | Direct competitive inhibition | Mitotic arrest, apoptosis | wikipedia.orgbiomolther.orgoncotarget.com |
| PLK2, PLK3 | Inhibition (at higher concentrations) | Contributes to overall anti-proliferative effect | biomolther.orgoncotarget.comnih.gov |
| PI3K/AKT/mTOR | Suppression of expression/activation | Inhibition of cell proliferation | biomolther.org |
| ERK | Suppression of expression/activation | Inhibition of cell proliferation | biomolther.org |
| EGFR | Decreased protein levels and downstream signaling | Sensitization to EGFR inhibitors | mdpi.com |
| Aurora Kinase A | Compensatory upregulation (in some models) | Potential resistance mechanism | mdpi.com |
Transcription Factor Regulation
Volasertib significantly impacts the activity and expression of key transcription factors that are pivotal for cancer cell proliferation and survival.
Forkhead Box M1 (FOXM1): PLK1 directly phosphorylates and activates FOXM1, a crucial transcription factor for the expression of mitotic genes, including Cyclin B1 and PLK1 itself. mdpi.comoup.comdrugbank.com By inhibiting PLK1, Volasertib suppresses FOXM1's transcriptional activity. oup.comnih.gov This disrupts a positive feedback loop where FOXM1 drives the expression of genes necessary for mitosis, including PLK1. mdpi.com Studies show that PLK1 knockdown suppresses FOXM1 expression, indicating that PLK1 acts upstream in this pathway. nih.govaacrjournals.org
c-MYC: Volasertib has been shown to downregulate the expression of the oncogenic transcription factor c-MYC. nih.govnih.gov The mechanism involves the reduction of c-MYC phosphorylation at serine 62, which normally promotes its stability, and impairing the binding of BRD4 to the c-MYC gene, thereby inhibiting its transcription. nih.govnih.govresearchgate.net This dual action on c-MYC contributes significantly to Volasertib's apoptotic effects in aggressive lymphomas. nih.govnih.gov
p53: The tumor suppressor p53 plays a role in the cellular response to Volasertib. In p53 wild-type cells, Volasertib treatment more effectively induces apoptosis and cellular senescence compared to cells with nonfunctional p53, where mitotic arrest is more pronounced. nih.gov This suggests that p53 status could be a determinant of the specific cellular outcome following PLK1 inhibition. nih.gov
c-FLIP: In some cancer cells, Volasertib can sensitize them to TRAIL-induced apoptosis by downregulating the expression of the anti-apoptotic protein c-FLIP. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling (if applicable)
Current research on Volasertib primarily focuses on its direct inhibition of PLK1 and the immediate downstream kinase and cell cycle pathways. While G-protein coupled receptors (GPCRs) are a major class of signaling molecules that can influence pathways like PI3K/AKT and MAPK, direct modulation of GPCRs by Volasertib has not been identified as a primary mechanism of its action. nih.govmdpi.com The effects of Volasertib on these pathways are generally attributed to its direct impact on PLK1 and its substrates. biomolther.orgmdpi.com
Investigation of Cellular Processes Affected by this compound Activity
The modulation of intracellular signaling pathways by Volasertib translates into profound effects on fundamental cellular processes, primarily cell division and survival.
Cellular Proliferation and Differentiation Control
Volasertib is a potent inhibitor of cellular proliferation across a wide range of cancer cell lines, including those from hematological malignancies and solid tumors. biomolther.orgtandfonline.comresearchgate.net This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis. bioscientifica.combiomolther.org
Research has also explored its impact on cellular differentiation. In the context of hematopoiesis, PLK1 inhibition by Volasertib has been shown to impair erythroid differentiation, leading to cell cycle arrest and apoptosis in erythroblasts. frontiersin.org This highlights the essential role of PLK1 not only in the proliferation of malignant cells but also in the normal differentiation processes of healthy hematopoietic cells. frontiersin.org
Cell Cycle Regulation
The most well-documented effect of Volasertib is its profound disruption of the cell cycle. ontosight.ainih.gov By inhibiting PLK1, a master regulator of mitosis, Volasertib causes cells to arrest in the G2/M phase. biomolther.orgtandfonline.comresearchgate.net
Specifically, inhibition of PLK1 prevents proper spindle formation, chromosome segregation, and cytokinesis. ontosight.ai This leads to a characteristic "polo arrest" phenotype, where cells are stuck in prometaphase with abnormal monopolar spindles. tandfonline.com This mitotic arrest is often irreversible in cancer cells, triggering the intrinsic apoptotic pathway, characterized by caspase activation and PARP cleavage. researchgate.netresearchgate.net
Flow cytometry analysis consistently demonstrates a time- and dose-dependent increase in the population of cells in the G2/M phase following Volasertib treatment, which is subsequently followed by an increase in the sub-G1 population, indicative of apoptotic cell death. nih.govbioscientifica.comresearchgate.net The sensitivity to Volasertib can be cell-cycle dependent, with cells in the G2/M phase showing greater sensitivity than those in the G1 phase. nih.gov
| Cell Line | Treatment Condition | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|
| MV-4-11 (AML) | 20-200 nM Volasertib for 24h | Dose-dependent increase in G2/M peak | researchgate.net |
| MV-4-11 (AML) | 20-200 nM Volasertib for 48-72h | Time-dependent increase in sub-G1 peak (apoptosis) | researchgate.net |
| Thyroid Cancer Cells | Volasertib (unspecified conc.) | Reduced S phase, increased G2/M phase | bioscientifica.com |
| NSCLC Cells | 0-20 nM Volasertib for 24h | Significant G2/M phase block | nih.gov |
| Glioblastoma Cells | Volasertib | G2/M cell-cycle arrest | aacrjournals.org |
Apoptosis and Programmed Cell Death Induction
The role of Volinanserin, a potent and selective 5-HT2A receptor antagonist, in apoptosis and programmed cell death is an area of ongoing investigation. medchemexpress.comrndsystems.com While direct, large-scale studies exclusively focused on Volinanserin's apoptotic capabilities are limited, related research provides foundational insights. The 5-HT2A receptor, the primary target of Volinanserin, is implicated in cell survival and proliferation pathways, suggesting that its modulation could influence cell fate. ontosight.aispringer.compatsnap.com
For instance, studies on other 5-HT2A antagonists have shown effects on cell viability. Ritanserin, which also targets serotonin (B10506) receptors, has been observed to induce cell death in certain cancer cell lines. biorxiv.org Another 5-HT2A receptor inverse agonist, pimavanserin, has been shown to induce apoptosis in pancreatic cancer cells by inhibiting the Akt/Gli-1 signaling axis. researchgate.net These findings, while not directly about Volinanserin, point to the potential of 5-HT2A receptor modulation as a mechanism for inducing programmed cell death.
A study investigating cannabidiol-mediated apoptosis in neuroblastoma cells referenced the use of MDL 100907 (Volinanserin), indicating its relevance in studies of cell death pathways. tocris.com Furthermore, research on the loss of caspase-3, a key executioner in apoptosis, demonstrated that this can sensitize colon cancer cells to necrosis, a different form of cell death, and involves the formation of a complex including RIP1 and FADD. nih.gov While this study does not directly involve Volinanserin, it highlights the complexity of cell death mechanisms that could be influenced by signaling pathway modulators. The paradoxical overexpression of procaspase-3 in some cancers also suggests that targeting apoptotic pathways is a complex but potentially valuable therapeutic strategy. nih.gov
Subcellular Localization and Trafficking of this compound
The cellular action of Volinanserin is intrinsically linked to its interaction with the 5-HT2A receptor, and thus the receptor's location within the cell is of paramount importance. Studies have shown that the 5-HT2A receptor is not statically located on the cell surface. In the absence of an activating ligand (agonist), the 5-HT2A receptor is predominantly found within intracellular compartments. nih.gov
Treatment with the 5-HT2A receptor antagonist/inverse agonist Volinanserin (also referred to as M100907) significantly alters this distribution. Research using fluorescently tagged 5-HT2A receptors in HEK293 cells demonstrated that overnight treatment with Volinanserin caused the receptors to translocate from these intracellular vesicles to the plasma membrane. nih.gov This suggests that Volinanserin can modulate the trafficking of its target receptor, ensuring its presence at the cell surface. This phenomenon was also observed with another 5-HT2A antagonist, altanserin. nih.gov
The distribution of 5-HT2A receptors has also been mapped in the brain using radiolabeled Volinanserin. Tritiated Volinanserin has been used in autoradiography studies in rodents to visualize and quantify the high-density areas of 5-HT2A receptors, which include the prefrontal cortex, parietal cortex, and striatum. tandfonline.commdpi.com These studies confirm the compound's ability to bind to its target in key brain regions and are fundamental to understanding its broader physiological effects. The subcellular localization of proteins is critical to their function, and computational methods are being developed to predict these locations based on various protein features. proteinatlas.orguniprot.orgjensenlab.orgnih.govbiorxiv.org
Gene Expression Profiling in Response to this compound
To understand the global cellular response to Volinanserin, researchers have performed gene expression profiling, which measures the activity of thousands of genes simultaneously. wikipedia.orgthermofisher.com A significant study analyzed the whole transcriptome of the human neuroblastoma cell line, SH-SY5Y, after treatment with Volinanserin. nih.gov
This research identified a substantial number of genes whose expression was altered by the compound. In total, 2,267 genes were found to be differentially expressed, with the majority being downregulated. nih.gov
Below is an interactive data table summarizing the key findings from the gene expression analysis of SH-SY5Y cells treated with Volinanserin.
| Gene Expression Change | Number of Genes |
| Upregulated | 518 |
| Downregulated | 1749 |
| Total Differentially Expressed | 2267 |
| Data from a study on SH-SY5Y cells treated with Volinanserin. nih.gov |
The study went on to perform pathway analysis to understand the biological implications of these gene expression changes. The analysis revealed enrichment in pathways related to the cardiovascular and immune systems. nih.gov For example, pathways associated with viral mRNA transcription and the influenza life cycle were significantly enriched. nih.gov Additionally, pathways related to the metabolism of selenoamino acids were also identified. nih.gov
Another study investigated gene expression changes in the prefrontal cortex (PFC) of rats in the context of heroin-seeking behavior. While the primary focus was on another compound, psilocybin, the study used Volinanserin as a selective 5-HT2A receptor antagonist. nih.govbiorxiv.org The results showed that psilocybin-induced gene expression changes in the PFC were blocked by the 5-HT2A antagonist ketanserin, highlighting the receptor's role in mediating these transcriptional changes. nih.govresearchgate.net Although this study did not report a standalone gene expression profile for Volinanserin, it reinforces the compound's utility in dissecting the genetic and molecular pathways modulated by the 5-HT2A receptor. Gene expression databases are critical resources for such analyses. jax.orgoncodb.org
Preclinical Pharmacological Evaluation Methodologies for C26h30fn3o3s
In Vitro Biological Activity Assessment
The in vitro evaluation of Volinanserin has been crucial in characterizing its pharmacological profile, particularly its potent and selective antagonism of the serotonin (B10506) 5-HT2A receptor.
Cell-based assays are fundamental in understanding how Volinanserin affects cellular responses, primarily through its interaction with the 5-HT2A receptor. These assays are conducted in controlled laboratory environments using cultured cells that express the target receptor.
One of the key cell-based assays used to characterize Volinanserin is the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation. Serotonin (5-HT) stimulates 5-HT2A receptors, leading to the hydrolysis of phosphoinositides and a subsequent increase in intracellular IP levels. The antagonistic properties of Volinanserin are quantified by its ability to inhibit this 5-HT-stimulated IP accumulation. Studies have been performed in various cell lines, including NIH 3T3 cells transfected with the rat 5-HT2A receptor, to determine the potency of Volinanserin. nih.gov
Another application of cell-based assays is in studying the effects of Volinanserin on gene expression. For instance, whole transcriptome in-silico screening has been used to analyze changes in gene expression in cells treated with Volinanserin. biorxiv.org This approach helps to identify the broader biological pathways affected by the compound.
The table below summarizes key findings from cell-based assays for Volinanserin.
Table 1: Summary of Cell-Based Assay Findings for Volinanserin| Assay Type | Cell Line/System | Key Finding |
|---|---|---|
| Inositol Phosphate Accumulation | NIH 3T3 cells (rat 5-HT2A receptor transfected) | Potent antagonism of 5-HT-stimulated IP accumulation. nih.gov |
| Gene Expression Analysis | Not specified | Treatment with Volinanserin resulted in the differential regulation of numerous genes. biorxiv.org |
Biochemical assays are employed to directly measure the binding affinity of Volinanserin to its primary target, the 5-HT2A receptor, as well as to a panel of other receptors to determine its selectivity. These assays typically involve radioligand binding techniques.
In these assays, cell membranes prepared from tissues or cultured cells expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of Volinanserin to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated. Volinanserin has demonstrated a high affinity for the 5-HT2A receptor, with Ki values in the sub-nanomolar to low nanomolar range (0.36-0.85 nM). caymanchem.comcaymanchem.com
To assess selectivity, similar binding assays are performed for a wide array of other receptors. Volinanserin shows significantly lower affinity for other receptors, such as the 5-HT2C, α1-adrenergic, and sigma receptors, with Ki values of 88 nM, 128 nM, and 87 nM, respectively. caymanchem.comcaymanchem.com This indicates a high degree of selectivity for the 5-HT2A receptor.
The table below presents the binding affinities of Volinanserin for various receptors as determined by biochemical assays.
Table 2: Binding Affinity (Ki) of Volinanserin at Various Receptors| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2A | 0.36 - 0.85 nM | caymanchem.comcaymanchem.com |
| 5-HT2C | 88 nM | caymanchem.comcaymanchem.com |
| α1-adrenergic | 128 nM | caymanchem.comcaymanchem.com |
| Sigma | 87 nM | caymanchem.comcaymanchem.com |
While specific studies detailing the use of co-culture and 3D cell culture models for Volinanserin are not extensively documented in the provided search results, these advanced in vitro systems are becoming increasingly important in pharmacological research. nih.govmdpi.com
Co-culture systems involve growing two or more different cell types together to mimic the cellular interactions that occur within a tissue. mdpi.com For a compound like Volinanserin, which targets the central nervous system, a co-culture of neurons and glial cells could provide a more physiologically relevant model to study its effects on neural circuits.
3D cell culture models, such as spheroids and organoids, create a three-dimensional environment that more closely resembles the in vivo architecture of tissues. nih.gov These models can replicate important physiological features like nutrient and oxygen gradients, as well as complex cell-cell and cell-matrix interactions. nih.gov For neuropharmacological research, brain organoids or neurospheroids could be used to investigate the effects of Volinanserin on neuronal development, connectivity, and function in a more complex setting than traditional 2D cultures.
The application of these models to Volinanserin research could yield deeper insights into its mechanism of action and its effects on complex biological systems.
In Vivo Experimental Model Systems (Non-Clinical)
In vivo studies in animal models are essential for evaluating the pharmacological effects of Volinanserin in a living organism. These studies help to bridge the gap between in vitro findings and potential clinical applications.
Rodent models, primarily mice and rats, are the most commonly used systems for the in vivo evaluation of Volinanserin. scielo.brjanvier-labs.com These models are used to study its effects on behavior, neurochemistry, and physiology in the context of various disease states.
One of the key behavioral models used is the head-twitch response (HTR) in mice, which is considered a proxy for the hallucinogenic potential of 5-HT2A receptor agonists. nih.govresearchgate.net Volinanserin has been shown to potently and effectively block the HTR induced by various psychedelic compounds, confirming its 5-HT2A antagonist activity in vivo. nih.govnih.gov
Another important model is intracranial self-stimulation (ICSS) in rats, which is used to assess the effects of drugs on brain reward function. nih.govjneurosci.org Studies have shown that Volinanserin can attenuate the depression of ICSS caused by certain psychoactive substances. nih.govjneurosci.org
The table below summarizes some of the key rodent models and findings related to Volinanserin.
Table 3: Rodent Models Used in the Preclinical Evaluation of Volinanserin| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Head-Twitch Response (HTR) | Mice | Volinanserin blocks HTR induced by 5-HT2A agonists like DOI and LSD. | nih.govnih.gov |
| Intracranial Self-Stimulation (ICSS) | Rats | Volinanserin attenuates ICSS depression induced by certain psychedelics. | nih.govjneurosci.org |
| d-Amphetamine-Stimulated Locomotor Activity | Mice | Volinanserin decreases d-amphetamine-stimulated locomotor activity. nih.gov | nih.gov |
| Apomorphine-Induced Stereotypies | Rats | Volinanserin does not antagonize apomorphine-induced stereotypies. nih.gov | nih.gov |
The provided search results primarily focus on the use of rodent models for the preclinical evaluation of Volinanserin. While non-rodent models are used in pharmacological research, specific examples of their application in the study of Volinanserin were not prominently featured in the search results. The use of non-rodent models, such as zebrafish or non-human primates, could provide additional valuable data on the compound's pharmacological profile.
Table of Compound Names
| Chemical Formula | Common Name/Synonyms |
| C26H30FN3O3S | Volinanserin, MDL 100,907, M100907 |
| Not applicable | Serotonin (5-HT) |
| C14H19IN2O2 | 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) |
| C20H25N3O | Lysergic acid diethylamide (LSD) |
| C11H17NO3 | Mescaline |
| C12H17N2O4P | Psilocybin |
| C23H28O8 | Salvinorin A |
| C21H25N3O2S | Ketanserin |
| C24H34N4O2 | Pimavanserin |
| C10H12N2O | Amisulpride |
| C23H27ClN4O2 | Risperidone |
| C17H19N5O | Triazolam |
| C17H18N2O3 | Temazepam |
| C17H17N5O | Zolpidem |
| C17H18ClN3O3 | Eszopiclone |
| C17H15N5 | Zaleplon |
| C10H15N | d-Amphetamine |
| C17H17NO2 | Apomorphine |
| C12H13FN2O2 | Citalopram |
| C18H19N3O | Haloperidol |
| C18H19ClN4 | Clozapine |
| C24H31N3O2 | Risperidone |
| C20H23N3O | Ritanserin |
| C16H21N3O | Amperozide |
| C8H11NO2 | Phenylephrine |
| C17H21NO4 | Oxycodone |
Advanced Research Methodologies and Assays for C26h30fn3o3s
High-Throughput and High-Content Screening Approaches
The discovery and characterization of selective ligands like Volinanserin are significantly accelerated by high-throughput screening (HTS) and high-content screening (HCS) methodologies. These approaches allow for the rapid evaluation of large compound libraries to identify molecules with desired activity at a specific target, such as the serotonin (B10506) 5-HT2A receptor.
For compounds targeting G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, HTS is often employed using formats such as 96-well microfilter plates. nih.gov A common HTS method is the radioligand binding assay, where a labeled compound known to bind the receptor is displaced by test compounds. nih.govnih.gov This allows for the determination of binding affinity (Ki) for thousands of compounds in a short period. For instance, the affinity of Volinanserin for the 5-HT2A receptor was determined to be a Ki of 0.36 nM. medchemexpress.com
High-content screening builds upon HTS by providing more complex, multi-parameter readouts, often from cell-based assays. Instead of only measuring binding, HCS can assess the functional consequences of receptor interaction. For 5-HT2A receptor antagonists like Volinanserin, HCS assays can measure downstream signaling events. The 5-HT2A receptor couples to Gαq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+) and inositol (B14025) phosphates (IP). nih.govinnoprot.com HCS platforms can quantify these changes (e.g., via fluorescent calcium indicators) across many samples simultaneously, providing data on a compound's functional potency and efficacy as an antagonist or inverse agonist. innoprot.comeurofinsdiscovery.com Some screening platforms have been developed to specifically detect the constitutive, ligand-independent activity of the 5-HT2A receptor, which is crucial for identifying inverse agonists. nih.gov
Custom Assay Development and Validation
The specific research questions surrounding a compound like Volinanserin necessitate the development and validation of custom assays tailored to its unique properties and intended applications.
Development of Robust and Reproducible Assays
Developing a robust and reproducible assay is fundamental for the reliable characterization of a compound's activity. For a 5-HT2A antagonist like Volinanserin, this involves several key steps. In a radioligand binding assay, for example, conditions must be optimized to ensure high signal-to-noise ratios. This includes selecting the appropriate radioligand (e.g., [3H]ketanserin), determining the optimal protein concentration from a receptor source (like rat frontal cortex or cells expressing the human receptor), and establishing the incubation time needed to reach equilibrium. nih.gov To enhance reproducibility, non-specific binding is minimized by pre-treating filter plates with agents like polyethyleneimine. nih.gov
Functional assays, such as those measuring calcium flux, also require rigorous development. This includes creating a stable cell line that consistently expresses the target receptor. innoprot.com The assay must then be optimized for parameters like cell density, agonist concentration (to be challenged by the antagonist), and incubation times to ensure the results are consistent across experiments. eurofinsdiscovery.com The table below outlines typical parameters for a developed 5-HT2A receptor binding assay. nih.goveurofinsdiscovery.com
| Parameter | Description | Example Value |
| Receptor Source | Tissue or cell line expressing the target receptor. | Rat frontal cortex homogenate or CHO-K1 cells expressing human 5-HT2A |
| Radioligand | Labeled molecule used to detect binding. | [3H]ketanserin |
| Ligand Concentration | Concentration of the radioligand used in the assay. | 0.5 nM |
| Non-specific Binding Agent | Unlabeled compound used at high concentration to determine non-specific binding. | 1 µM Ketanserin |
| Incubation Time | Duration required to reach binding equilibrium. | 60 minutes at room temperature |
| Protein Concentration | Amount of receptor-containing protein per well. | 70 µ g/well |
Fit-for-Purpose Assay Validation
Assay validation is the process of confirming that an analytical procedure is suitable for its intended purpose. The "fit-for-purpose" approach tailors the extent of validation to the specific application of the data. socalbiosci.comworldwide.com This pragmatic strategy ensures that the assay is reliable enough for the current stage of research without incurring the costs and time of full validation required for later clinical phases. socalbiosci.comworldwide.com
For a compound in early-stage discovery, a fit-for-purpose assay might focus on demonstrating precision, a suitable assay range, and selectivity. researchgate.net As the compound progresses, the validation requirements become more stringent. For preclinical and clinical studies, validation must demonstrate a higher degree of accuracy, reproducibility, stability, and robustness. researchgate.netnih.gov This iterative approach allows researchers to make confident decisions at each stage of the drug development process, from initial hit identification to late-stage biomarker analysis. worldwide.com The validation for an assay intended to screen for novel 5-HT2A antagonists will have different acceptance criteria than an assay used to quantify a biomarker in a clinical trial. nih.govnih.gov
Biophysical Techniques for Molecular Interaction Analysis
To understand how Volinanserin interacts with the 5-HT2A receptor at a molecular level, a suite of biophysical techniques is employed. These methods provide detailed information on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction. nuvisan.com
Surface Plasmon Resonance (SPR) is used to measure the kinetics of binding in real-time, determining the association (kon) and dissociation (koff) rates of the compound with its target. nuvisan.comdrugtargetreview.comIsothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nuvisan.comvernalis.com
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level structural information of the compound bound to the receptor, revealing the specific amino acid residues involved in the interaction. drugtargetreview.comvernalis.commdpi.com These structural insights are invaluable for understanding the basis of Volinanserin's high selectivity and for guiding the design of new molecules with improved properties. nih.gov
The following table summarizes key biophysical techniques and their applications in studying the interaction between a compound like Volinanserin and its target.
| Technique | Information Provided | Application in C26H30FN3O3S Research |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Quantifying the rates at which Volinanserin binds to and dissociates from the 5-HT2A receptor. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the thermodynamic forces driving the binding of Volinanserin to its target. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Visualizing the precise binding pose of Volinanserin within the 5-HT2A receptor's binding pocket. |
| Nuclear Magnetic Resonance (NMR) | Ligand-protein interactions, Conformational changes, Binding site mapping | Identifying which parts of the receptor are affected by Volinanserin binding. |
| Thermal Shift Assay (TSA) | Target engagement, Ligand-induced stabilization | Confirming that Volinanserin binds to and stabilizes the 5-HT2A receptor. |
Advanced Imaging Modalities for Preclinical Research
Advanced imaging modalities are critical for non-invasively studying the pharmacokinetics and pharmacodynamics of Volinanserin in living organisms. marketsandmarkets.commrsolutions.com These techniques bridge the gap between in vitro assays and clinical applications by visualizing drug distribution and target engagement in a physiological context. ctfassets.net
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that is extensively used to study this compound. nih.govscintica.com By labeling Volinanserin with a positron-emitting isotope like Carbon-11 ([11C]Volinanserin), researchers can visualize and quantify the distribution and density of 5-HT2A receptors in the brains of preclinical models and humans. nih.gov PET studies using [11C]Volinanserin have successfully mapped the location of 5-HT2A receptors, showing high concentrations in the neocortex. nih.gov These studies are also used to confirm that a therapeutic candidate engages its target in the brain at specific doses. wikipedia.org Other PET radiotracers, such as [18F]altanserin and [18F]setoperone, have also been used to quantify 5-HT2A receptors, providing valuable tools for preclinical evaluation. nih.govnih.gov
Other relevant preclinical imaging modalities include:
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images, which can be co-registered with functional data from PET to precisely locate receptor populations. marketsandmarkets.comscintica.com
Single Photon Emission Computed Tomography (SPECT): Another nuclear imaging technique that can be used to track radiolabeled compounds to assess their biodistribution and target binding. mrsolutions.com
Computed Tomography (CT): Offers rapid anatomical imaging, often combined with PET or SPECT in hybrid scanners (PET/CT) to provide integrated anatomical and functional information. marketsandmarkets.commrsolutions.com
These advanced imaging techniques are indispensable for the preclinical characterization of compounds like Volinanserin, providing crucial data on brain penetration, receptor occupancy, and the relationship between target engagement and biological effects. nih.govgrantome.com
Theoretical and Computational Studies of C26h30fn3o3s
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Vilazodone, and its protein targets. These methods provide insights into the binding poses, interaction energies, and conformational changes that occur upon binding.
Interaction with the Serotonin (B10506) Transporter (SERT):
Initial computational models predicted that Vilazodone binds to the primary substrate site (S1) of the serotonin transporter (SERT), similar to other SSRIs. nih.gov However, subsequent research combining molecular pharmacology with cryo-electron microscopy (cryo-EM) and MD simulations has revealed a more complex binding mechanism. These studies have shown that Vilazodone can bind to an allosteric site (S2) in the extracellular vestibule of SERT. nih.govnih.govfrontiersin.org
One study performed 400 ns MD simulations to investigate the binding mode of Vilazodone and its analogs in the human SERT (hSERT). idrblab.orgrsc.org The results indicated that Vilazodone adopts a linear pose, with its arylpiperazine fragment occupying the central S1 site and the indole (B1671886) fragment extending into the allosteric S2 site. idrblab.orgrsc.org This dual binding is thought to be stabilized by interactions with key residues in both sites. idrblab.org
Recent cryo-EM structures have further clarified Vilazodone's interaction with SERT. One structure showed Vilazodone bound to the S1 site and extending towards the allosteric site in the absence of other ligands. nih.gov Another study, in the presence of the antidepressant imipramine, revealed Vilazodone bound to the allosteric S2 site. nih.gov These findings suggest that Vilazodone's binding mode can be influenced by the presence of other molecules.
Key interacting residues in SERT identified through computational studies include:
| Site | Interacting Residues | Reference |
| S1 Site | Y95, D98, I172, Y176, F335, F341, S438, T439 | idrblab.org |
| Ionic Switch (between S1 and S2) | R104, E493 | idrblab.org |
| Allosteric Site (S2) | Aromatic pocket formed by TM10, 11, and 12 | nih.gov |
Interaction with the 5-HT1A Receptor:
MD simulations have also been employed to understand Vilazodone's partial agonism at the 5-HT1A receptor. rsc.org These studies have identified key interactions, such as the formation of a salt bridge between the positively charged center of the arylpiperazine moiety and the D116 residue, and a hydrogen bond between the indole ring and the T121 residue. rsc.org
De Novo Drug Design Based on C26H30FN3O3S Scaffolds
De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often using a known active molecule as a starting point or "scaffold." nih.gov The indole scaffold present in Vilazodone is a versatile structure in modern drug discovery, found in numerous approved drugs. researchgate.netmdpi.com
Computational approaches, including those using deep learning, can generate new molecules based on a defined scaffold. nih.gov These methods learn the chemical rules for adding atoms and bonds to a given core structure to create novel compounds. nih.gov The Vilazodone scaffold, with its unique combination of an indole group and a piperazine-benzofuran moiety, provides a rich template for designing new molecules with potential activity at serotonin receptors and transporters. nih.govresearchgate.net
The insights gained from molecular docking and MD simulations of Vilazodone can guide the de novo design process. By understanding the key interactions that govern Vilazodone's binding affinity and functional activity, medicinal chemists can design new analogs with improved properties, such as enhanced selectivity or modified efficacy. For example, modifications to the indole or benzofuran (B130515) portions of the molecule could be explored to optimize interactions within the S1 and S2 binding sites of SERT. nih.gov
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. larvol.com This approach can be used to discover analogs of a known drug, such as Vilazodone, with potentially improved or novel activities.
In one study, a structure-based virtual screening of an FDA-approved drug database was used to identify potential inhibitors of the plasminogen activator, urokinase (PLAU), a potential target for Alzheimer's disease. nih.gov This screening identified Vilazodone as a promising inhibitor, a finding that was subsequently confirmed by molecular docking, MD simulations, and biological evaluations. nih.gov
Another study utilized a combinatorial virtual screening method to identify novel dual-acting agents targeting both the 5-HT1A receptor and SERT. researchgate.net By integrating multiple computational tools, this approach successfully identified promising lead compounds from large chemical libraries with a low false-hit rate, demonstrating the power of virtual screening in discovering new molecules with a desired polypharmacological profile similar to Vilazodone. researchgate.net
Predictive Modeling for Biological Activity and Interactions
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com These models can then be used to predict the activity of new, untested compounds.
A QSAR study was conducted on a series of Vilazodone-Tacrine hybrids designed as potential anti-Alzheimer's agents. biointerfaceresearch.com The study developed models to predict the inhibitory activity of these compounds against cholinesterases. The best model was able to predict 92% of the variance in the biological data, demonstrating the reliability of the QSAR approach for this class of compounds. biointerfaceresearch.com Such models are valuable for in silico screening and for guiding the design of new compounds with enhanced therapeutic potential. biointerfaceresearch.com
Predictive models can also be used to understand the broader interaction profile of a drug. For example, computational tools can predict potential interactions with various enzymes and transporters, such as the cytochrome P450 (CYP) enzymes responsible for drug metabolism. drugbank.com For Vilazodone, it is known to be metabolized primarily by CYP3A4, with minor contributions from CYP2C19 and CYP2D6. drugbank.com Predictive modeling can help anticipate potential drug-drug interactions based on these metabolic pathways.
Future Research Directions for C26h30fn3o3s
Exploration of Undiscovered Biological Activities
The quest to uncover novel biological activities for new chemical entities like C26H30FN3O3S is a cornerstone of modern drug discovery and chemical biology. The unique structural features of this compound suggest a wide range of potential interactions with biological macromolecules, opening avenues for exploring previously uncharted biological space.
Future research will likely focus on systematic screening to identify and characterize new biological functions. This involves moving beyond initial discovery assays to broader, more complex biological systems. Key approaches will include:
Phenotypic Screening: High-content screening in various cell lines, including those derived from different disease states (e.g., various cancer types, neurodegenerative disorders, or metabolic diseases), can reveal unexpected cellular responses. These unbiased screens can uncover novel therapeutic potentials that would be missed by target-based approaches.
Target Deconvolution: For any phenotypic hits, identifying the specific molecular target(s) of this compound is a critical next step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) will be instrumental in pinpointing the protein or nucleic acid partners of the compound. Understanding the mechanism of action is crucial for further development. mdpi.com
Exploring "Undruggable" Targets: A significant frontier in chemical biology is the pursuit of small molecules that can modulate targets previously considered "undruggable," such as transcription factors and scaffolding proteins. novartis.com Future studies could assess the ability of this compound to interact with such challenging targets, potentially opening up new therapeutic paradigms.
Modulation of RNA Functions: There is a growing appreciation for RNA as a therapeutic target. biorxiv.org Research could explore the potential of this compound to bind to and modulate the function of specific RNA structures, such as microRNAs or viral RNAs, which could have profound implications for treating a variety of diseases. biorxiv.org
Development of Advanced Research Tools Utilizing this compound
Beyond its potential as a therapeutic agent, a novel molecule like this compound can be developed into a sophisticated research tool to probe biological systems. nih.gov This involves chemically modifying the core structure to create specialized probes for various applications.
Future directions in this area include:
Chemical Probes: If this compound is found to have a specific and potent interaction with a biological target, it can be developed into a chemical probe. This would involve synthesizing derivatives with minimal structural perturbations that allow for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling. Such probes are invaluable for studying the localization, dynamics, and interactions of the target protein in living cells.
Imaging Agents: By conjugating this compound to fluorescent dyes or radionuclides, it could be transformed into an imaging agent for techniques like fluorescence microscopy or positron emission tomography (PET). This would enable the non-invasive visualization and quantification of its target in preclinical models, providing insights into disease progression and drug distribution.
Activity-Based Probes: These are specialized chemical probes that covalently bind to the active site of an enzyme in an activity-dependent manner. If this compound targets an enzyme, it could be engineered into an activity-based probe to profile the activity of that enzyme or enzyme family in complex biological samples.
| Research Tool Application | Description | Potential Impact |
| Chemical Probes | Derivatives of this compound with reporter tags to study target engagement and localization. | Elucidation of target protein function and validation in cellular pathways. |
| Imaging Agents | This compound conjugated to imaging moieties for in vivo visualization. | Non-invasive monitoring of target expression and drug distribution in preclinical models. |
| Activity-Based Probes | Modified this compound that covalently labels the active site of a target enzyme. | Profiling enzyme activity in health and disease, and target validation. |
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of the biological effects of this compound, future research will necessitate the integration of multiple "omics" datasets. ox.ac.ukbeckman.com This systems biology approach can reveal the broader impact of the compound on cellular networks and pathways, providing a more complete picture than single-endpoint assays. ox.ac.uk
Key multi-omics strategies will likely include:
Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells treated with this compound can reveal which genes and signaling pathways are modulated by the compound. This can provide clues about its mechanism of action and potential off-target effects.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications upon treatment with this compound. This can help confirm the engagement of the intended target and uncover downstream effects on protein networks.
Metabolomics: Studying the metabolic profile of cells or organisms exposed to this compound can reveal its impact on metabolic pathways. youtube.com This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes.
Integrative Analysis: The true power of this approach lies in the computational integration of these different omics layers. nih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of how this compound perturbs cellular systems, leading to a deeper understanding of its biological activity. youtube.com
Collaborative Research Opportunities in this compound Chemical Biology
The multifaceted research required to fully characterize and develop a novel compound like this compound necessitates a collaborative approach. jhu.edu Future progress will depend on building partnerships between researchers with diverse expertise.
Promising areas for collaboration include:
Q & A
Q. Advanced: What advanced spectroscopic or computational methods are recommended to resolve ambiguities in the stereochemical configuration of C₂₆H₃₀FN₃O₃S?
Methodological Answer:
- Basic: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Cross-reference spectral data with synthetic intermediates or published analogs .
- Advanced: Employ density functional theory (DFT) to model stereoisomers and compare calculated NMR chemical shifts with experimental data. Utilize X-ray crystallography if single crystals are obtainable, or apply circular dichroism (CD) for chiral centers .
Basic: What statistical methods ensure reproducibility in pharmacological assays for C₂₆H₃₀FN₃O₃S?
Q. Advanced: How can researchers resolve contradictions in dose-response data across different in vitro models for this compound?
Methodological Answer:
- Basic: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental replicates. Report effect sizes and confidence intervals to quantify uncertainty .
- Advanced: Conduct meta-analysis to harmonize conflicting datasets. Apply sensitivity analysis to identify outliers or confounding variables (e.g., cell line variability, assay conditions). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Basic: What strategies optimize the synthesis of C₂₆H₃₀FN₃O₃S for high yield and purity?
Q. Advanced: How can green chemistry principles be integrated into the scalable synthesis of C₂₆H₃₀FN₃O₃S to minimize hazardous byproducts?
Methodological Answer:
- Basic: Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE). Use HPLC to monitor reaction progress and column chromatography for purification .
- Advanced: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ catalytic asymmetric synthesis to reduce waste. Evaluate life-cycle assessment (LCA) metrics to quantify environmental impact .
Basic: How should researchers design a literature review to identify gaps in the pharmacological profile of C₂₆H₆₀FN₃O₃S?
Q. Advanced: What systematic review frameworks are suitable to assess the translational potential of preclinical studies on this compound?
Methodological Answer:
- Basic: Use SciFinder or Reaxys to compile studies on structural analogs. Apply PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings and identify understudied areas (e.g., off-target effects) .
- Advanced: Follow PRISMA guidelines for systematic reviews. Use inclusion/exclusion criteria to filter studies by quality (e.g., peer-reviewed journals, in vivo validation). Critically appraise bias using tools like SYRCLE’s risk-of-bias tool for animal studies .
Basic: What experimental controls are essential in assessing the cytotoxicity of C₂₆H₃₀FN₃O₃S?
Q. Advanced: How can researchers address interspecies variability when translating in vitro toxicity data to preclinical models?
Methodological Answer:
- Basic: Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (e.g., DMSO). Normalize data to untreated cells and account for plate-edge effects .
- Advanced: Use organ-on-a-chip systems to mimic human tissue complexity. Apply physiologically based pharmacokinetic (PBPK) modeling to predict interspecies differences in drug metabolism .
Basic: How should researchers validate target engagement of C₂₆H₃₀FN₃O₃S in cellular assays?
Q. Advanced: What orthogonal techniques confirm mechanistic hypotheses when biochemical assays yield conflicting results?
Methodological Answer:
- Basic: Combine Western blotting (target protein expression) with cellular thermal shift assays (CETSA) to confirm binding. Use siRNA knockdown to validate target specificity .
- Advanced: Employ cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to visualize compound-target interactions at atomic resolution. Cross-validate with CRISPR-Cas9 gene editing to eliminate off-target effects .
Basic: What computational tools predict the ADMET profile of C₂₆H₃₀FN₃O₃S?
Q. Advanced: How can machine learning models improve prediction accuracy for this compound’s blood-brain barrier permeability?
Methodological Answer:
- Basic: Use SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions. Validate predictions with experimental logP and Caco-2 assays .
- Advanced: Train neural networks on curated datasets (e.g., ChEMBL) incorporating molecular descriptors (e.g., topological polar surface area). Validate with in situ perfusion studies in rodent models .
Basic: What protocols ensure ethical compliance in animal studies involving C₂₆H₃₀FN₃O₃S?
Q. Advanced: How can researchers mitigate bias in blinded efficacy studies for this compound?
Methodological Answer:
- Basic: Follow ARRIVE 2.0 guidelines for reporting animal experiments. Randomize treatment groups and use power analysis to determine sample size .
- Advanced: Implement automated behavioral tracking (e.g., DeepLabCut) to reduce observer bias. Use third-party contract research organizations (CROs) for independent data validation .
Basic: How should contradictory solubility data for C₂₆H₃₀FN₃O₃S be addressed?
Q. Advanced: What advanced formulation strategies improve bioavailability when traditional methods fail?
Methodological Answer:
- Basic: Replicate experiments under standardized conditions (pH, temperature). Use dynamic light scattering (DLS) to assess aggregation .
- Advanced: Develop nanocrystal or lipid-based formulations. Apply hot-melt extrusion (HME) to create amorphous solid dispersions. Validate with in vivo pharmacokinetic studies .
Basic: What metrics define "statistical significance" in dose-response studies for this compound?
Q. Advanced: How can Bayesian statistics enhance inference in underpowered studies exploring rare adverse effects?
Methodological Answer:
- Basic: Use p < 0.05 with Bonferroni correction for multiple comparisons. Report absolute risk reduction (ARR) for clinical relevance .
- Advanced: Apply Bayesian hierarchical models to pool data from small cohorts. Use Markov Chain Monte Carlo (MCMC) sampling to estimate posterior probabilities of adverse events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
